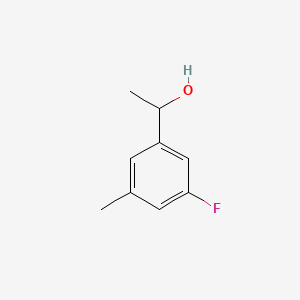

1-(3-Fluoro-5-methylphenyl)ethanol

Description

1-(3-Fluoro-5-methylphenyl)ethanol is a fluorinated aromatic alcohol with the molecular formula C₉H₁₁FO. Its structure features a hydroxyl (-OH) group attached to a carbon adjacent to a benzene ring substituted with a fluorine atom at the 3-position and a methyl (-CH₃) group at the 5-position. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents.

Properties

IUPAC Name |

1-(3-fluoro-5-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5,7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILNJMXAYRRFJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-5-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Fluoro-5-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol product.

Industrial Production Methods: In an industrial setting, the production of 1-(3-Fluoro-5-methylphenyl)ethanol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-5-methylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(3-Fluoro-5-methylphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: It can be reduced to the corresponding alkane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products Formed:

Oxidation: 1-(3-Fluoro-5-methylphenyl)ethanone.

Reduction: 3-Fluoro-5-methyltoluene.

Substitution: 1-(3-Fluoro-5-methylphenyl)ethyl chloride.

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of fluorinated pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)ethanol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various physiological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

4'-(3-Fluoro-5-methylphenyl)-2,2':6',2''-terpyridine (Compound 3 from )

- Structure : The 3-fluoro-5-methylphenyl group is attached to a terpyridine scaffold.

- Crystal Packing: The fluorine and methyl substituents contribute to face-to-face π-stacking and N...H–C hydrogen bonding, leading to layer-like packing in the solid state. This contrasts with non-fluorinated analogs (e.g., 4'-phenyl-terpyridine), which exhibit herringbone packing without π-stacking .

1-(2-Ethoxy-5-fluorophenyl)ethanol ()

- Structure: Ethanol group at the benzylic position with ethoxy and fluorine substituents on the aromatic ring.

- Physicochemical Properties : Molecular weight = 184.21 g/mol (C₁₀H₁₃FO₂). The ethoxy group increases lipophilicity compared to methyl, while fluorine enhances polarity.

- Comparison: Replacing ethoxy (in 1-(2-ethoxy-5-fluorophenyl)ethanol) with methyl (in the target compound) would reduce steric bulk and alter solubility profiles. The meta-fluoro substitution in the target compound may also influence hydrogen-bonding capacity differently than para-fluoro analogs .

Functional Group Modifications

1-(3-Fluoro-5-methylphenyl)cyclopropanecarboxylic Acid ()

- Structure: Cyclopropane ring fused to the benzene ring, with a carboxylic acid (-COOH) replacing the ethanol group.

- Key Differences: The carboxylic acid introduces strong hydrogen-bonding capability and acidity (pKa ~4-5), unlike the neutral hydroxyl group in ethanol derivatives.

2-(3-Fluoro-5-methylphenyl)propanoic Acid ()

- Structure: Propanoic acid chain attached to the aromatic ring.

- Relevance: The 3-fluoro-5-methylphenyl moiety in this compound mirrors the substitution pattern of the target ethanol derivative. The presence of a carboxylic acid (-COOH) instead of -OH may enhance metal-binding properties, as seen in coordination chemistry applications .

Data Table: Key Structural and Functional Comparisons

Biological Activity

1-(3-Fluoro-5-methylphenyl)ethanol, also known as 1-cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol, is a compound that has garnered attention for its biological activities, particularly in the context of drug metabolism and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with cytochrome P450 enzymes, its anticancer properties, and other relevant pharmacological effects.

- Molecular Formula : C₁₂H₁₅F₁O

- Molecular Weight : 194.24 g/mol

- Appearance : Clear, colorless liquid

- IUPAC Name : 1-[1-(3-fluoro-5-methylphenyl)cyclopropyl]ethanol

Biological Activity Overview

Research indicates that 1-(3-Fluoro-5-methylphenyl)ethanol exhibits significant biological activity, particularly through its interaction with various cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, influencing the pharmacokinetics and safety profiles of numerous pharmaceutical compounds.

Interaction with Cytochrome P450 Enzymes

1-(3-Fluoro-5-methylphenyl)ethanol has been studied for its effects on human liver cytochrome P450 enzymes, specifically:

- P450 1A2

- P450 2B6

- P450 3A4

These enzymes play essential roles in the metabolism of drugs and the detoxification of xenobiotics. The presence of the fluorinated group enhances its interaction with these enzymes, suggesting that it could modulate drug metabolism and potentially affect the efficacy and safety of co-administered medications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 1-(3-Fluoro-5-methylphenyl)ethanol. For instance, analogs with similar structural features have demonstrated potent antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

In vitro studies have shown that certain derivatives exhibit significant cytotoxic effects against breast cancer cell lines such as MCF-7 and Hs578T. The following table summarizes the IC50 values for selected compounds:

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.075 | MCF-7 |

| Compound B | 0.095 | MCF-7 |

| Compound C | 0.033 | Hs578T |

| Compound D | 0.065 | Hs578Ts(i)8 |

These findings suggest that modifications in the structure of fluorinated phenolic compounds can lead to enhanced anticancer activity through mechanisms such as apoptosis induction and inhibition of tubulin polymerization .

The mechanism by which 1-(3-Fluoro-5-methylphenyl)ethanol exerts its biological effects is still under investigation. However, studies suggest that it may:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.